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Compound of Interest

Compound Name:
2-Chloro-5,6,7,8-tetrahydro-1,6-

naphthyridine

Cat. No.: B1592278 Get Quote

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a synthetic organic compound built upon

the 1,6-naphthyridine core, which is recognized as a privileged scaffold in medicinal chemistry.

Its structure is characterized by a bicyclic system containing two nitrogen atoms, a reactive

chloro-substituent on the pyridine ring, and a fully saturated piperidine ring. This unique

combination of features dictates its reactivity and utility as a versatile building block.

The compound is most commonly available as a free base or as a hydrochloride salt, a critical

distinction for experimental design, particularly concerning solubility and reactivity. The nitrogen

atoms within the bicyclic framework possess lone pairs of electrons, conferring basic character

to the molecule.[1]
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Property
2-Chloro-5,6,7,8-
tetrahydro-1,6-
naphthyridine (Free Base)

2-Chloro-5,6,7,8-
tetrahydro-1,6-
naphthyridine HCl
(Hydrochloride Salt)

CAS Number 210539-05-2[2] 766545-20-4[1][3][4]

Molecular Formula C₈H₉ClN₂[2] C₈H₁₀Cl₂N₂[1]

Molecular Weight 168.62 g/mol [2] 205.08 g/mol [1]

IUPAC Name
2-chloro-5,6,7,8-tetrahydro-

1,6-naphthyridine[2]

2-chloro-5,6,7,8-tetrahydro-

1,6-

naphthyridine;hydrochloride[1]

SMILES
C1CNCC2=C1N=C(C=C2)Cl[2

]

C1CNCC2=C1N=C(C=C2)Cl.C

l[1]

Predicted Boiling Point
284.8±40.0 °C at 760 mmHg[5]

[6]
Not Applicable

Storage Conditions
2-8°C, under inert gas,

protected from light[4][6]
2-8°C, under inert gas[4]

Structural elucidation of this compound and its derivatives relies on a suite of standard

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for mapping the

proton and carbon framework, Mass Spectrometry (MS) for confirming molecular weight and

fragmentation patterns, and Infrared (IR) Spectroscopy for identifying functional groups.[1]

Part 2: Synthesis and Chemical Reactivity
The utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine stems from both the synthetic

accessibility of its core structure and the specific reactivity imparted by the chloro-substituent.

Core Synthesis Strategies
While numerous methods exist for constructing naphthyridine rings, modern approaches

prioritize efficiency, scalability, and stereochemical control.[7][8]

Strategy A: Asymmetric Synthesis via Enantioselective Hydrogenation
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A highly elegant and scalable synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine

scaffold was developed for the production of the RORγt inverse agonist TAK-828F.[9][10][11]

This approach avoids chromatographic purification, making it suitable for large-scale

manufacturing.[9][10] The key transformations are:

Heck-Type Vinylation: An atom-economical coupling of a chloropyridine precursor with

ethylene gas to install the required vinyl group.[9][10]

Ammonia-Mediated Cyclization: An unprecedented and direct formation of the

dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine precursor.[9][10]

Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes

the crucial stereocenter with high enantioselectivity, yielding the final tetrahydronaphthyridine

core.[9][10]
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Asymmetric Synthesis Workflow
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Asymmetric synthesis of the tetrahydro-1,6-naphthyridine core.

Strategy B: Cobalt-Catalyzed [2+2+2] Cycloaddition

An alternative and efficient route involves the intramolecular [2+2+2] cyclization of

dialkynylnitriles.[12] This method, often promoted by microwave irradiation, provides rapid

access to the 5,6,7,8-tetrahydro-1,6-naphthyridine system from acyclic precursors.[12] The

strategy is powerful for generating molecular diversity as substituents can be readily

incorporated into the starting materials.

Key Reactivity Profile
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The primary site of reactivity on 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is the C2-

position, where the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).

This reaction is the cornerstone of its application as a building block, allowing for the facile

introduction of a wide array of functional groups and molecular fragments.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position

towards attack by nucleophiles. This enables chemists to forge new carbon-nitrogen, carbon-

oxygen, and carbon-sulfur bonds, which is fundamental to building the complex molecules

required for drug discovery programs.

General SNAr Reactivity

2-Chloro-5,6,7,8-tetrahydro-
1,6-naphthyridine

2-Substituted Product
SNAr Reaction

(Base, Solvent, Heat)

Nucleophile (Nu-H)
e.g., R₂NH, ROH, RSH

Click to download full resolution via product page

Nucleophilic aromatic substitution (SNAr) on the scaffold.

Part 3: Strategic Applications in Drug Development
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is present in several clinically relevant

therapeutic agents, underscoring its status as a valuable pharmacophore.

Case Study 1: RORγt Inverse Agonists for Autoimmune
Diseases
Retinoid-related orphan receptor γt (RORγt) is a master transcription factor that drives the

differentiation of Th17 cells, which are pivotal in the pathology of numerous autoimmune

diseases like psoriasis and inflammatory bowel disease.[9] Inhibiting the function of RORγt is

therefore a highly sought-after therapeutic strategy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1592278?utm_src=pdf-body
https://www.benchchem.com/product/b1592278?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7445745/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound TAK-828F, a potent and selective RORγt inverse agonist, is built upon a chiral

5,6,7,8-tetrahydro-1,6-naphthyridine core.[9] This scaffold correctly orients the appended

indane and cyclobutane moieties for high-affinity binding to the receptor, leading to the

suppression of inflammatory cytokine production.[9]

RORγt Signaling in Th17 Cells

Progenitor T-Cell

RORγt Activation

Th17 Cell
Differentiation
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RORγt pathway and the intervention point for inhibitors.

Case Study 2: Allosteric Inhibitors of HIV-1 Integrase
HIV-1 integrase is an essential viral enzyme for replication, making it a prime target for antiviral

therapy.[13] A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), does
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not target the active site but rather the binding site for the host protein LEDGF/p75.[14]

A series of potent ALLINIs was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine

scaffold.[14] These molecules bind within the LEDGF/p75 pocket, promoting aberrant

multimerization of the integrase enzyme and disrupting its function, thereby potently inhibiting

HIV-1 replication.[14] This mechanism provides an alternative strategy to combat drug

resistance that may arise with active-site inhibitors.

Part 4: Experimental Protocols and Safe Handling
The successful use of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine requires adherence to

standard laboratory procedures for air- and moisture-sensitive reactions, as well as appropriate

safety protocols.

Protocol: General Procedure for Nucleophilic Aromatic
Substitution with an Amine
This protocol describes a representative SNAr reaction. It is a self-validating system where

reaction progress can be monitored, and product identity is confirmed through standard

analytical methods.

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or

Argon), add 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), the desired primary or

secondary amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-

nucleophilic organic base like DIPEA, 2.0-3.0 eq).

Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or

NMP). The reaction concentration is typically between 0.1 and 0.5 M.

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-140 °C. The

optimal temperature must be determined empirically. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is consumed.

Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the

product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the

combined organic layers with water and brine to remove the solvent and inorganic salts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01473
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01473
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b01473
https://www.benchchem.com/product/b1592278?utm_src=pdf-body
https://www.benchchem.com/product/b1592278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄,

filter, and concentrate under reduced pressure. Purify the crude product using silica gel

column chromatography to obtain the desired 2-amino-substituted-5,6,7,8-tetrahydro-1,6-

naphthyridine. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR,

and HRMS.

Safety and Handling Guidelines
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat.[5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

[5]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably

under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[4][6] Store away from incompatible

materials such as strong oxidizing agents.

Conclusion
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is more than a simple chemical intermediate;

it is a strategically vital building block for modern drug discovery. Its well-defined reactivity,

coupled with scalable and enantioselective synthetic routes to its core structure, provides

medicinal chemists with a reliable platform for constructing novel therapeutics. As

demonstrated by its role in the development of potent RORγt and HIV-1 integrase inhibitors,

this scaffold enables the precise molecular architecture required to address complex and

significant biological targets. Its continued application is poised to contribute to the next

generation of innovative medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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